![molecular formula C45H26O22 B12943919 2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione](/img/structure/B12943919.png)
2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione is a complex organic compound characterized by multiple hydroxyl groups and chromene structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione involves multiple steps. One common method includes the reaction of cyanuric chloride with 1,3-xylene in the presence of a Lewis acid and an inert chlorinated aromatic solvent. This reaction is conducted at temperatures ranging from 0°C to 110°C. The intermediate product, 2-chloro-4,6-bis(2,4-dimethylphenyl)-s-triazine, is then reacted with resorcinol without isolation to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism by which 2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites, modulating the activity of various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one dihydrate: Similar in structure but lacks the peroxy groups.
2-(2′,4′-Dihydroxyphenyl)-5,6-methylenedioxybenzofuran: Contains a benzofuran ring instead of the chromene structure
Uniqueness
The uniqueness of 2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione lies in its complex structure, which includes multiple hydroxyl and peroxy groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific applications.
Propiedades
Fórmula molecular |
C45H26O22 |
|---|---|
Peso molecular |
918.7 g/mol |
Nombre IUPAC |
2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione |
InChI |
InChI=1S/C45H26O22/c46-15-1-4-20(23(51)7-15)39-43(36(58)32-26(54)10-18(49)12-29(32)61-39)65-64-42-34-31(14-28(56)35(42)57)63-41(22-6-3-17(48)9-25(22)53)45(38(34)60)67-66-44-37(59)33-27(55)11-19(50)13-30(33)62-40(44)21-5-2-16(47)8-24(21)52/h1-14,28,46-56H |
Clave InChI |
YUFWSQNXJLDJQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C(=O)C(C=C3O2)O)OOC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=C(C=C(C=C6)O)O)OOC7=C(OC8=CC(=CC(=C8C7=O)O)O)C9=C(C=C(C=C9)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12943840.png)
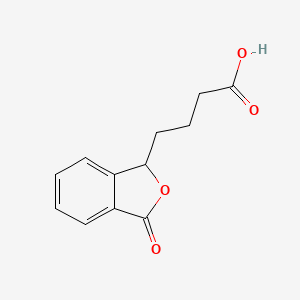
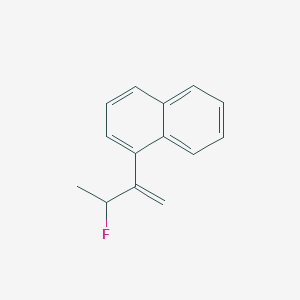
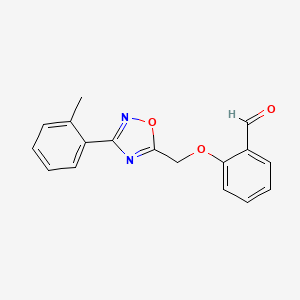

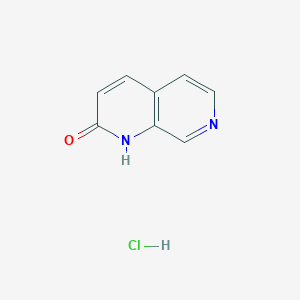
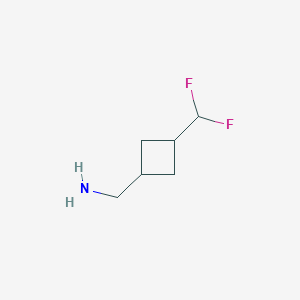
![1-[6-(cyclohexylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide](/img/structure/B12943882.png)
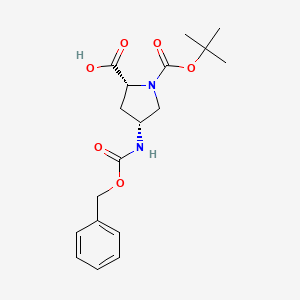
![1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)
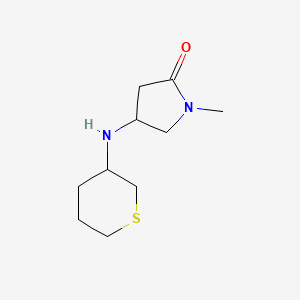

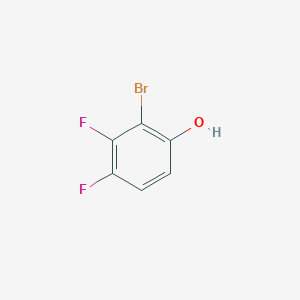
![(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)
